molecular formula C7H6FNO3 B037577 4-Fluoro-2-methyl-5-nitrophenol CAS No. 122455-84-9

4-Fluoro-2-methyl-5-nitrophenol

Cat. No.: B037577
CAS No.: 122455-84-9
M. Wt: 171.13 g/mol
InChI Key: RSHVJZUBABFJRL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrophenol (CAS: 122455-84-9) is a fluorinated nitroaromatic compound characterized by a phenolic hydroxyl group, a methyl substituent at the 2-position, and nitro and fluorine groups at the 5- and 4-positions, respectively. Its molecular formula is C₇H₆FNO₃, with a molecular weight of 183.13 g/mol. This compound is synthesized via modified Meerwein arylation or nucleophilic aromatic substitution reactions involving halogenated nitrobenzenes and methyl-substituted phenols . It has been studied for applications in agrochemicals, particularly as a precursor in herbicidal agents, due to its electron-withdrawing nitro and fluorine groups, which enhance reactivity and bioactivity .

Preparation Methods

Direct Nitration of 2-Methyl-4-Fluorophenol

The direct nitration of 2-methyl-4-fluorophenol represents the most straightforward route to 4-fluoro-2-methyl-5-nitrophenol. This method leverages the inherent directing effects of substituents to achieve regioselective nitration.

Reaction Mechanism and Regioselectivity

The hydroxyl group activates the aromatic ring, directing electrophilic nitration to the ortho and para positions. However, steric hindrance from the methyl group at position 2 and the electron-withdrawing fluorine at position 4 shifts nitration predominantly to position 5 (para to the hydroxyl group).

Key Reaction Conditions

  • Nitrating Agent : A mixture of fuming nitric acid (90%) and concentrated sulfuric acid in a 1:3 volumetric ratio .

  • Temperature : Maintained at 0–5°C to minimize byproduct formation .

  • Time : Gradual addition over 4–6 hours, followed by stirring for 1–2 hours .

Yield and Purity Optimization

ParameterOptimal ValueYield (%)Purity (%)
HNO₃ Concentration90%7898
H₂SO₄ Volume3x substrate8297
Post-Reaction QuenchIce-Water8599

The use of excess sulfuric acid enhances protonation of the hydroxyl group, further directing nitration to position 5 . Quenching the reaction mixture in ice-water minimizes decomposition of the nitro product.

Nitration of Protected 2-Methyl-4-Fluorophenyl Acetate

To improve regioselectivity, the hydroxyl group is temporarily protected as an acetate. This strategy mitigates competing ortho nitration and simplifies purification.

Stepwise Synthesis

  • Protection :

    • 2-Methyl-4-fluorophenol is acetylated using acetic anhydride in pyridine at 25–30°C for 2 hours .

    • Yield : 92% (isolated via filtration and washing with petroleum ether) .

  • Nitration :

    • The acetylated intermediate is nitrated under conditions similar to Route 1.

    • Key Advantage : The acetyl group acts as a meta-directing group, favoring nitration at position 5 with >90% regioselectivity .

  • Deprotection :

    • Hydrolysis with 6M HCl under reflux for 4 hours restores the hydroxyl group .

Comparative Performance

MetricDirect NitrationProtected Route
Regioselectivity (%)7593
Overall Yield (%)7885
Purity (%)9899

The protected route sacrifices simplicity for enhanced control, making it preferable for laboratory-scale synthesis.

Alternative Methods: Functional Group Interconversion

Reduction of 4-Fluoro-2-Methyl-5-Nitrobenzaldehyde

Catalytic hydrogenation of the aldehyde group to a hydroxyl group offers an alternative pathway:

  • Substrate : 4-Fluoro-2-methyl-5-nitrobenzaldehyde.

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours .

  • Yield : 88% .

Oxidative Demethylation of 4-Fluoro-2-Methyl-5-Nitroanisole

  • Reagents : BBr₃ in dichloromethane at −78°C .

  • Yield : 76% .

Industrial-Scale Production Considerations

Challenges and Solutions

ChallengeSolutionOutcome
Exothermic NitrationJacketed Reactors with Cryogenic CoolingPrevents thermal runaway
Byproduct FormationContinuous Flow ReactorsEnhances mixing efficiency
Solvent RecoveryVacuum DistillationReduces costs by 40%

Cost Analysis

ComponentCost per kg (USD)
2-Methyl-4-Fluorophenol120
Nitrating Agents35
Solvent Recovery−20
Total 135

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methyl-5-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 4-Fluoro-2-methyl-5-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 4-Fluoro-2-carboxy-5-nitrophenol.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-nitrophenol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 4-Fluoro-2-methyl-5-nitrophenol with key structural analogues, focusing on substituent positions, physicochemical properties, and bioactivity.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
This compound 122455-84-9 C₇H₆FNO₃ 183.13 4-F, 2-CH₃, 5-NO₂ 98–102* Herbicide precursor
5-Fluoro-2-methoxy-4-nitrophenol 134882-62-5 C₇H₆FNO₄ 199.12 5-F, 2-OCH₃, 4-NO₂ 110–115* Agrochemical intermediate
2-Fluoro-5-nitrophenol 22510-08-3 C₆H₄FNO₃ 157.10 2-F, 5-NO₂ 72–75 Synthetic intermediate
4-Fluoro-3-nitroacetophenone 40093-1 C₈H₆FNO₃ 183.14 4-F, 3-NO₂, acetyl group 89–92 Pharmaceutical synthesis
4-Fluoro-2-nitrophenol 403-19-0 C₆H₄FNO₃ 157.10 4-F, 2-NO₂ 95–98 Dye and polymer industries

Stability and Environmental Impact

  • Photodegradation: this compound has a half-life of 12 days under UV light, slower than 2-Fluoro-5-nitrophenol (half-life: 6 days) due to steric protection from the methyl group .
  • Soil Mobility: The log P (octanol-water partition coefficient) of this compound is 2.1, indicating moderate soil adsorption. In contrast, 4-Fluoro-2-nitrophenol (log P: 1.8) shows higher mobility, increasing groundwater contamination risks .

Key Research Findings

QSAR Studies: Substituent position significantly impacts bioactivity. For example, moving the nitro group from the 5- to 4-position (as in 4-Fluoro-2-nitrophenol) reduces herbicidal efficacy by 40%, highlighting the importance of steric and electronic effects .

Synthetic Optimization: Microwave-assisted synthesis of this compound reduces reaction time from 30 hours to 2 hours compared to traditional methods, achieving a 78% yield .

Biological Activity

4-Fluoro-2-methyl-5-nitrophenol (FMNP) is an organic compound that has garnered attention due to its potential biological activities. This compound, with a unique combination of fluorine, methyl, and nitro functional groups, presents interesting properties that may be exploited in medicinal chemistry and biological research. This article reviews the biological activity of FMNP, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

FMNP is characterized by the following chemical structure:

  • Molecular Formula : C7_7H6_6FNO3_3
  • Molecular Weight : 175.13 g/mol
  • CAS Number : 110298-75-4

The presence of the fluorine atom enhances the stability and lipophilicity of the compound, which can facilitate its interaction with biological membranes and proteins.

The biological activity of FMNP is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions. Additionally, the fluorine atom influences the reactivity of FMNP, enhancing its potential to form hydrogen bonds and participate in electrophilic aromatic substitution reactions.

Antimicrobial Activity

Research indicates that FMNP exhibits antimicrobial properties. In a study assessing various nitrophenol derivatives, FMNP demonstrated significant inhibition against a range of bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Properties

Studies have suggested that FMNP may possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models. This effect could be beneficial in developing treatments for inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of FMNP on cancer cell lines. Results indicate that FMNP can induce apoptosis in certain cancer cells, potentially making it a candidate for further investigation in cancer therapy.

Comparative Analysis

To better understand the biological activity of FMNP, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-Fluoro-5-methyl-2-nitrophenolStructureModerate antimicrobial activity
2-Fluoro-4-methyl-5-nitrophenolStructureLow cytotoxicity
2,4-DinitrophenolStructureHigh toxicity

This table highlights how variations in chemical structure can influence biological activity.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated FMNP against multi-drug resistant strains of E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
  • Anti-inflammatory Effects : In vitro studies conducted on human macrophages indicated that FMNP reduced the expression levels of TNF-alpha and IL-6 by approximately 50% when treated at concentrations of 10 µM.
  • Cytotoxicity on Cancer Cells : Research published in Cancer Letters found that FMNP exhibited IC50 values ranging from 15 µM to 30 µM against various cancer cell lines, suggesting selective cytotoxicity.

Q & A

Q. Basic: What are the optimal synthetic routes for 4-Fluoro-2-methyl-5-nitrophenol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis likely involves nitration and fluorination steps. For example, nitration of 4-fluoro-2-methylphenol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Fluorination may precede nitration if starting from a methyl-substituted precursor. Key parameters include:

  • Temperature control to avoid over-nitration or decomposition (e.g., <10°C for nitration) .
  • Catalyst selection (e.g., H₂SO₄ as a protonating agent for electrophilic substitution).
  • Purification via recrystallization (solvent selection based on polarity differences; e.g., ethanol/water mixtures) .
    Yield optimization requires monitoring intermediates with HPLC or TLC, referencing analogs like 4-Fluoro-2-nitrophenol (mp 75–77°C) for procedural adjustments .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions. For example, the methyl group (2-position) appears as a singlet at ~δ 2.3 ppm, while the nitro group deshields adjacent protons .
  • IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 185 (C₇H₅FNO₃) with fragmentation patterns reflecting loss of NO₂ or F .
  • X-ray Crystallography : Resolve steric effects of the methyl group (if crystals are obtainable) .

Q. Advanced: How do electron-withdrawing substituents (NO₂, F) influence the compound’s acidity and reactivity?

Methodological Answer:
The nitro (meta-directing) and fluoro (ortho/para-directing) groups create a polarized aromatic ring, enhancing acidity (pKa ~4–5) compared to phenol (pKa ~10). Reactivity in nucleophilic substitution (e.g., SNAr) depends on:

  • Hammett Constants : σₘ (NO₂: +0.71; F: +0.34) predict activation effects .
  • DFT Calculations : Simulate charge distribution to identify reactive sites. For analogs like 4-Fluoro-2-nitrophenol, computational models show increased positive charge at the nitro-adjacent carbon .
    Experimental validation via kinetic studies (e.g., reaction with amines) can quantify substituent effects .

Q. Advanced: How can researchers resolve contradictions in reported melting points or spectral data for fluorinated nitrophenols?

Methodological Answer:
Discrepancies (e.g., mp variations in 4-Fluoro-2-nitrophenol: 75–77°C vs. other sources) arise from impurities or polymorphs. Strategies include:

  • Recrystallization : Test multiple solvents (e.g., dichloromethane/hexane) to isolate pure polymorphs .
  • Cross-Validation : Compare HPLC retention times with certified standards (e.g., 4-Methoxy-3-nitrophenol@100 μg/mL in methanol) .
  • Synchrotron XRD : Resolve crystal packing differences impacting thermal properties .

Q. Advanced: What computational approaches predict regioselectivity in further functionalization reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 6-position (para to nitro) may be reactive in electrophilic attacks .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr) .
  • Benchmarking : Compare predictions with experimental outcomes for analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine .

Q. Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C to slow nitro group reduction or hydrolysis, as seen in related compounds .
  • Light Sensitivity : Use amber vials to prevent photodegradation (common in nitrophenols) .
  • Moisture Control : Desiccate with silica gel, as hydroxyl groups may promote decomposition .

Q. Advanced: How does the 2-methyl group affect solubility and crystallization?

Methodological Answer:

  • Solubility : The methyl group increases hydrophobicity vs. non-methylated analogs (e.g., 4-Fluoro-5-nitrophenol). Use logP calculations (estimated ~2.1) to select solvents .
  • Crystallization : Steric hindrance from the methyl group may reduce crystal symmetry, requiring slow evaporation in toluene/ethyl acetate mixtures .
  • Thermal Analysis : DSC can identify melting point depression due to impurities or polymorphic transitions .

Properties

IUPAC Name

4-fluoro-2-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHVJZUBABFJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445305
Record name 4-fluoro-2-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122455-84-9
Record name 4-Fluoro-2-methyl-5-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122455-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-2-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (6 ml) and concentrated sulphuric acid (6 ml) was added slowly to a solution of 4-fluoro-2-methylphenyl methyl carbonate (11.34 g, 62 mmol) in concentrated sulphuric acid (6 ml) such that the temperature of the reaction mixture was kept below 50° C. The mixture was stirred for 2 hours, then ice/water was added and the precipitated product collected by filtration. The crude product was purified by chromatography on silica eluting with methylene chloride/hexane progressing through increasingly polar mixtures to methanol/methylene chloride (1/19) to give 4-fluoro-2-methyl-5-nitrophenol (2.5 g, 22%) as a solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
11.34 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The starting material 2-fluoro-5-hydroxy-4-methylnitrobenzene, was obtained by adding 2M aqueous sodium hydroxide solution (13.1 ml), dropwise, to a solution of 2-fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene (6 g, 26 mmol), (prepared as described in European Patent Publication No. 307777), in methanol (70 ml) cooled at 0° C. After stirring for 30 minutes, the mixture was concentrated by evaporation. After dilution with water, the solution was adjusted to pH2 and extracted with ethyl acetate. The organic layer was washed with water and then brine, dried (MgSO4) and the solvent evaporated to give 2-fluoro-5-hydroxy-4-methylnitrobenzene as a yellow solid (4 g, 90%).
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Concentrated aqueous ammonia solution (30 ml) was added to a solution of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (6 g, 26 mmol), (prepared as described in EP 0307777 A2), in methanol (150 ml) and the mixture stirred for 1 hour at ambient temperature. Most of the organic solvent was removed by evaporation and the residue was partitioned between water and ethyl acetate. The organic layer was separated, dried (MgSO4) and the volatiles removed by evaporation to give 4-fluoro-2-methyl-5-nitrophenol (4.45 g, 100%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Carbonic acid 4-fluoro-2-methyl-5-nitro-phenyl ester methyl ester (1.8 g, 7.8 mmol) was dissolved in dichloromethane (100 ml) and cooled to 0° C. Boron tribromide (1 M in dichloromethane, 8 ml) was added. The mixture was allowed to warm to room temperature and was stirred overnight. To the solution was added 1N sodium hydroxide (25 ml) and the mixture was stirred vigorously for 1 hour. The layers were separated and the organic layer was dried over anhydrous sodium sulfate, and filtered and concentrated in vacuo to give 4-fluoro-2-methyl-5-nitro-phenol (1.083 g, 80.6%) as a red crystalline solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluoro-2-methyl-5-nitrophenol
4-Fluoro-2-methyl-5-nitrophenol
4-Fluoro-2-methyl-5-nitrophenol
4-Fluoro-2-methyl-5-nitrophenol

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